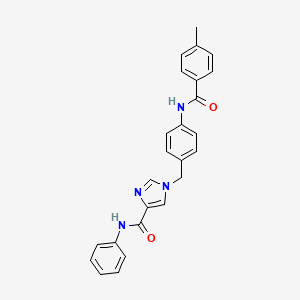

1-(4-(4-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(4-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with an imidazole ring, a benzyl group, and a carboxamide functional group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzyl group and the carboxamide functionality. Key steps include:

Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the benzylated imidazole and 4-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).

Major Products:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Amines.

Substitution Products: Halogenated derivatives.

Scientific Research Applications

1-(4-(4-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(4-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The imidazole ring is known for its ability to coordinate with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

- 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

- 1-(4-(4-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

- 1-(4-(4-nitrobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Comparison: Compared to these similar compounds, 1-(4-(4-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is unique due to the presence of the 4-methylbenzamido group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Biological Activity

1-(4-(4-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, a derivative of imidazole, has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties.

- Molecular Formula : C25H22N4O2

- Molecular Weight : 410.5 g/mol

- CAS Number : 1251563-84-4

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is crucial for eliminating damaged or unwanted cells. The compound has been shown to modulate key proteins involved in the apoptotic pathway, specifically by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2.

Antitumor Activity

Recent studies have demonstrated that this imidazole derivative exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the findings from in vitro studies:

| Cell Line | IC50 (µM) | Comparison with Control |

|---|---|---|

| HeLa | 3.24 | 68.2% apoptosis rate vs. 39.6% (5-FU) |

| A549 | 10.96 | Stronger than MTX |

| SGC-7901 | 2.96 | Approximately five-fold stronger than MTX |

These findings indicate that the compound not only inhibits cell proliferation but also selectively targets tumor cells over normal cells, suggesting a favorable therapeutic index.

Case Studies and Research Findings

- Study on Apoptosis Induction : In a study involving HeLa cells, treatment with the compound resulted in a significant increase in apoptosis rates compared to standard chemotherapy agents like 5-Fluorouracil (5-FU). The mechanism was linked to the activation of caspase pathways and mitochondrial signaling, indicating that this compound could serve as an effective anticancer agent .

- Selectivity and Toxicity Assessment : The selectivity index of the compound was notably high, demonstrating that normal L-02 cells exhibited a tolerance level 23–46 times higher than tumor cells when exposed to the drug. This selectivity is critical for minimizing side effects during cancer treatment .

- Comparative Analysis with Other Compounds : In comparative studies, compounds with similar structural motifs were evaluated for their antitumor activity. The imidazole derivatives consistently showed enhanced potency against cancer cell lines compared to traditional chemotherapeutics .

Properties

IUPAC Name |

1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2/c1-18-7-11-20(12-8-18)24(30)27-22-13-9-19(10-14-22)15-29-16-23(26-17-29)25(31)28-21-5-3-2-4-6-21/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVDISHNDGKBNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.